(3,5-dimethylphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound “(3,5-dimethylphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a sulfur-containing dihydroimidazole derivative with a ketone functional group. Its structure features a 3,5-dimethylphenyl group attached to the methanone moiety and a 4-methylbenzylthio substituent at the 2-position of the partially saturated imidazole ring. This hybrid structure combines aromatic, sulfur-based, and heterocyclic components, which are common in bioactive molecules.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-4-6-17(7-5-14)13-24-20-21-8-9-22(20)19(23)18-11-15(2)10-16(3)12-18/h4-7,10-12H,8-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRNEDYJJRVJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,5-dimethylphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound is characterized by the following structural features:
- 3,5-Dimethylphenyl moiety
- Thioether linkage with a 4-methylbenzyl group
- A 4,5-dihydroimidazole core
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives of benzimidazole and imidazole have been tested against various cancer cell lines. A notable study evaluated the activity of related compounds against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture methods. The results showed promising cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (μM) | Assay Format |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 2D |
| Compound B | HCC827 | 5.13 ± 0.97 | 2D |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 2D |
Antimicrobial Activity
In addition to antitumor effects, certain analogs of imidazole derivatives have demonstrated antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or interference with DNA replication processes. This suggests that the compound may also be effective against bacterial infections .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as DNA and enzymes involved in cellular proliferation. Compounds with similar structures have been shown to bind within the minor groove of DNA, inhibiting key enzymes and disrupting replication processes .
Case Studies
- In Vitro Studies : Various analogs were tested for their cytotoxicity against different cancer cell lines. The results consistently showed that modifications in substituents significantly affected their potency.
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of related compounds in treating tumors. For example, studies involving immunosuppressed rat models demonstrated effective tumor reduction at submicromolar dosages .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance:
| Compound | Cell Line | IC50 (μM) | Assay Format |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 2D |
| Compound B | HCC827 | 5.13 ± 0.97 | 2D |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 2D |
These results suggest that the compound may effectively inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown promise as an antimicrobial agent. Similar imidazole derivatives have demonstrated the ability to disrupt bacterial cell membranes and interfere with DNA replication processes, suggesting that this compound may also be effective against bacterial infections. The mechanism of action likely involves interactions with biological macromolecules such as DNA and enzymes critical for cellular proliferation.
Case Studies
Several studies have investigated the pharmacological properties of this compound and its analogs:
- Anticancer Evaluation : A study assessed the cytotoxic effects of related imidazole derivatives on human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods. The results indicated significant cytotoxicity, supporting further investigation into this class of compounds as potential anticancer agents .
- Antimicrobial Assessment : Research on imidazole derivatives has demonstrated their effectiveness against various bacterial strains, highlighting their potential use in developing new antimicrobial therapies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Imidazole Derivatives
The target compound’s dihydroimidazole core distinguishes it from fully unsaturated imidazole analogs. For example:
- 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole (): This compound retains the unsaturated imidazole ring and features a 3,5-dimethoxyphenyl group.
- 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole (): Shares the 3,5-dimethylphenyl group but lacks the sulfur-containing side chain. The fluorine substituent may enhance electronegativity and bioavailability compared to the target compound’s 4-methylbenzylthio group .
Sulfur-Containing Analogues
The (4-methylbenzyl)thio group in the target compound is critical for comparison:
- 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole (): Replaces the benzylthio group with a thiophene ring. Thiophene’s conjugated system may improve charge transfer properties, whereas the benzylthio group in the target compound offers greater hydrophobicity .
Substituent Effects on Bioactivity
- Antimicrobial Activity : Imidazole derivatives with halogen substituents (e.g., 4-chlorophenyl in ) exhibit enhanced antimicrobial potency due to electron-withdrawing effects . The target compound’s 4-methylbenzylthio group may moderate this activity by introducing steric bulk.
- Chemosensing Potential: Compounds like 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole () are explored as ligands for transition metal ions (e.g., Ir³⁺). The target compound’s sulfur atom could enable coordination with soft metals like Cu⁺ or Hg²⁺, though this remains unverified in the evidence .
Comparison with Other Routes
- One-Pot Synthesis (): Efficient for generating polysubstituted imidazoles but requires stoichiometric aldehydes and benzil, limiting flexibility for sulfur incorporation .
- Multi-Step Functionalization (): Allows precise introduction of substituents like thiophene or trifluoromethyl groups but increases synthetic complexity .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the formation of the dihydroimidazole core. Key steps include:
- Condensation : Reacting a substituted benzaldehyde with a thiol-containing precursor (e.g., 4-methylbenzyl mercaptan) under acidic or basic conditions to form the thioether linkage .
- Cyclization : Using reagents like ammonium acetate or catalysts to close the imidazole ring .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product with >95% purity . Yield optimization requires precise control of temperature (e.g., reflux at 80–100°C) and stoichiometric ratios .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the methyl groups on the 3,5-dimethylphenyl ring appear as singlets at δ 2.2–2.4 ppm .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak) and detects impurities .
- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the imidazole and aryl moieties .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazole functionalization be addressed?
Regioselectivity during substitution is influenced by:
- Catalysts : Ceric ammonium nitrate (CAN) enhances selectivity for 2-position thioether formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the imidazole’s electron-deficient positions . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in pharmacological data (e.g., efficacy vs. toxicity)?
- Dose-Response Studies : Establish therapeutic windows using in vitro assays (e.g., IC₅₀ in enzyme inhibition) and correlate with in vivo toxicity .
- Metabolite Profiling : LC-MS identifies toxic metabolites, guiding structural modifications (e.g., fluorination to block oxidative metabolism) .
- Species-Specific Assays : Compare human vs. rodent CYP450 interactions to explain discrepancies in metabolic stability .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?
Key structural determinants include:
- Thioether Linkage : Replacing sulfur with sulfone groups reduces off-target reactivity but may lower potency .
- Aryl Substitutions : Electron-withdrawing groups (e.g., -F) on the benzyl moiety enhance target binding affinity (see table below) :
| Substituent (R) | Target Binding (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Methyl | 120 ± 10 | 8.2 |
| 3-Fluoro | 45 ± 5 | 5.1 |
| 4-Chloro | 90 ± 8 | 3.9 |
Q. How can solubility limitations be overcome without compromising activity?
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., from 8.2 µg/mL to 35 µg/mL) .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers enhance bioavailability in pharmacokinetic studies .
Q. What mechanistic insights can computational tools provide?
- Docking Simulations : Predict binding modes to receptors (e.g., imidazole’s nitrogen coordinating with catalytic residues) .
- MD Simulations : Assess conformational stability of the dihydroimidazole ring under physiological conditions .
- QSAR Models : Correlate logP values with membrane permeability trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
